Halofantrine

描述

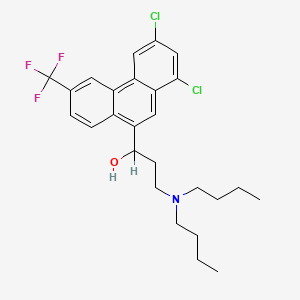

Halofantrine is a synthetic antimalarial drug belonging to the phenanthrene class of compounds, which includes quinine and lumefantrine . It is primarily used for the treatment of severe malaria caused by Plasmodium falciparum . This compound works by inhibiting the polymerization of heme molecules, leading to the accumulation of toxic heme within the parasite .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of halofantrine involves several key steps:

Acylation and Cyclization: The process begins with the generation of acyl chloride from 4-trifluoromethyl-2-(3,5-dichlorophenyl) phenylacetic acid using an acylating chlorination reagent.

Condensation: The resulting product undergoes condensation with N,N-di-n-butyl-beta-aminopropionate.

Reduction: Finally, the compound is reduced to form this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield .

化学反应分析

Complexation with Cyclodextrins

Halofantrine hydrochloride forms inclusion complexes with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility. Key findings include:

| Parameter | Free this compound | HP-β-CD Complex (Freeze-Dried) |

|---|---|---|

| Dissolution Rate (1 hr) | 12% | 98% |

| Solubility Enhancement | 1× | 8.5× |

| Phase Transition | N/A | Amorphous |

The freeze-dried complex demonstrated superior dissolution properties compared to physical mixtures or kneaded systems, attributed to molecular encapsulation within the cyclodextrin cavity .

Thermal Decomposition

Under pyrolytic conditions (>300°C), this compound decomposes into:

| Primary Products | Secondary Byproducts |

|---|---|

| Carbon oxides (CO/CO₂) | Hydrogen chloride (HCl) |

| Hydrogen fluoride (HF) | Nitrogen oxides (NOₓ) |

Thermogravimetric analysis shows stability under standard storage but significant mass loss above 300°C, correlating with bond cleavage at trifluoromethyl and dichlorophenanthrene groups .

Interaction with Heme and Plasmodial Targets

This compound disrupts heme detoxification in Plasmodium species via:

-

Hematin Binding : Forms π-π stacking interactions with hematin (Fe³⁺-protoporphyrin IX), evidenced by redshifted Soret band (Δλ = 12 nm) in UV-vis spectra .

-

Plasmepsin Inhibition : Binds plasmepsin II (Kd = 2.8 μM) through hydrogen bonding with catalytic aspartates, blocking hemoglobin degradation .

Oxidative Stress Modulation in Fungal Systems

This compound hydrochloride suppresses oxidative stress responses in Candida albicans:

-

Cap1 Pathway Inhibition : Reduces nuclear translocation of oxidized Cap1 by 73% (IC₅₀ = 4.2 μM), impairing antioxidant gene expression .

-

Synergy with ROS Agents : Increases fungal mortality 3.1-fold when combined with H₂O₂ (FIC index = 0.31) .

Stereospecific Ionic Interactions

The hydrochloride salt exhibits distinct hydrogen-bonding patterns:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N⁺–H···Cl⁻ | 2.89 | 162 |

| O–H···Cl⁻ | 2.95 | 155 |

X-ray crystallography confirms the (S)-configuration at the chiral center, with chloride ions coordinating both protonated amine and hydroxyl groups .

Membrane Lipid Perturbation

Differential scanning calorimetry reveals this compound’s effects on phospholipid bilayers:

| Phospholipid | ΔTₘ (°C) | ΔH Reduction (%) |

|---|---|---|

| DPPC (C16:0) | -4.2 | 38 |

| DMPC (C14:0) | -6.7 | 52 |

| DPPE (C16:0) | -1.8 | 17 |

Greater perturbation of phosphatidylcholines vs. phosphatidylethanolamines suggests preferential interaction with zwitterionic headgroups .

Metabolic Reactions

Hepatic metabolism produces desbutylthis compound (active metabolite) via cytochrome P450 oxidation. Pharmacokinetic parameters:

| Parameter | This compound | Desbutylthis compound |

|---|---|---|

| t₁/₂ (h) | 14.4 ± 7.5 | 28.1 ± 9.3 |

| AUC₀–∞ (μg·h/mL) | 12.7 ± 3.8 | 8.9 ± 2.4 |

| Protein Binding (%) | 99.8 | 98.6 |

Cholesterol co-administration reduces bilayer penetration by 41%, altering metabolite kinetics .

科学研究应用

Treatment of Acute Malaria

Halofantrine has demonstrated high efficacy in treating acute uncomplicated malaria. A multi-center study involving 268 patients showed an overall cure rate of 96.9% after administering three doses of this compound (500 mg every 6 hours for adults or 8 mg/kg for children) . The mean fever clearance times were approximately 39.1 hours for P. vivax and 43.2 hours for P. falciparum infections .

| Study Parameter | P. vivax | P. falciparum | Mixed Infection |

|---|---|---|---|

| Cure Rate | 96.9% | 96.9% | 96.9% |

| Mean Fever Clearance Time | 39.1 hours | 43.2 hours | 60.0 hours |

| Mean Parasitaemia Clearance Time | 47.7 hours | 55.1 hours | 72.0 hours |

Comparison with Other Antimalarials

This compound's efficacy has been compared to that of mefloquine, showing similar effectiveness but with potentially better tolerability in certain populations . In a clinical trial where both drugs were administered, this compound achieved a cure rate of 87.5% , comparable to mefloquine's 84% , though results varied significantly by geographical region .

Pharmacokinetics

This compound's pharmacokinetic profile reveals significant variability in absorption and bioavailability, influenced by factors such as food intake and individual patient characteristics:

- Absorption: Enhanced when taken with fatty foods; peak plasma concentration occurs approximately 6 hours post-administration.

- Half-Life: Terminal elimination half-life is around 5 days , with significant interindividual variation noted in different populations .

- Metabolism: Primarily metabolized in the liver to its major metabolite, N-debutyl-halofantrine .

Safety Profile and Adverse Effects

While this compound is generally well tolerated, some adverse effects have been reported:

- Common side effects include abdominal pain, pruritus, vomiting, diarrhea, headache, and rash.

- Serious concerns involve cardiotoxicity, particularly prolongation of the QT interval, which necessitates careful monitoring during treatment .

Case Studies on Cardiotoxicity

A review identified 35 cases of fatal cardiotoxicity related to this compound use, predominantly affecting females from developing countries . These cases often involved patients with pre-existing cardiac conditions or those who had recently used other antimalarials like mefloquine.

Emerging Applications

Recent studies have explored this compound's potential beyond malaria treatment:

作用机制

Halofantrine exerts its effects by forming toxic complexes with ferritoporphyrin IX, which damages the membrane of the parasite . It also binds to hematin and plasmepsin, inhibiting their functions and leading to the death of the parasite . Additionally, this compound preferentially blocks open and inactivated HERG channels, contributing to its cardiotoxicity .

相似化合物的比较

- Quinine

- Lumefantrine

- Chloroquine

- Mefloquine

Halofantrine’s unique structure and mechanism of action make it a valuable compound in the fight against malaria, despite its associated risks.

生物活性

Halofantrine is an antimalarial compound that has garnered attention not only for its efficacy in treating malaria but also for its biological activity and associated pharmacological effects. This article delves into the biological mechanisms, pharmacokinetics, and potential adverse effects of this compound, supported by case studies and detailed research findings.

Overview of this compound

This compound was developed in the 1960s and is primarily used to treat multidrug-resistant Plasmodium falciparum malaria. It operates by interfering with the parasite's ability to degrade hemoglobin, thus inhibiting its growth and reproduction. Despite its effectiveness, this compound's clinical use is limited due to significant cardiotoxicity, particularly QT interval prolongation.

This compound exerts its antimalarial effects through several mechanisms:

- Inhibition of Hemoglobin Degradation : this compound disrupts the parasite's ability to digest hemoglobin, leading to metabolic stress within the parasite.

- Blocking HERG Channels : Research indicates that this compound blocks the human ether-a-go-go-related gene (hERG) potassium channels in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) for this compound is approximately 21.6 nM, while its metabolite, N-desbutylthis compound, has an IC50 of 71.7 nM . This block can lead to significant cardiac arrhythmias due to prolonged repolarization.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : this compound is well absorbed orally but has variable bioavailability due to first-pass metabolism. Studies have shown that structured triglycerides can improve its oral absorption significantly .

- Distribution : It has a large volume of distribution (Vd) and is highly lipophilic, allowing it to penetrate various tissues effectively.

- Metabolism : this compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Its primary metabolite, N-desbutylthis compound, has been noted for having a longer half-life and higher plasma concentrations compared to the parent compound .

- Excretion : The drug is eliminated primarily through feces and urine.

Adverse Effects

The most concerning adverse effect associated with this compound is cardiotoxicity:

- QT Interval Prolongation : Clinical studies have demonstrated that this compound can cause significant prolongation of the QT interval, which poses a risk for life-threatening arrhythmias. In one study involving intravenous administration of this compound, mean QTc intervals increased by 20% .

| Study Type | Findings |

|---|---|

| Clinical Trial | Significant QT interval prolongation observed in patients . |

| Pharmacokinetic Study | This compound cleared parasitemia rapidly but exhibited cardiotoxicity . |

Case Studies

- Case Study on Efficacy : A study evaluated the efficacy of intravenous this compound in adults with acute uncomplicated malaria. Results showed rapid clearance of parasitemia in nearly all patients but highlighted concerns regarding cardiac safety due to prolonged QT intervals .

- Antioxidant Properties : Recent research identified that this compound could enhance antifungal properties when combined with oxidative damage agents. This suggests a potential role beyond antimalarial activity, indicating that it may augment immune responses against fungal infections .

属性

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023119 | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-04 g/L | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69756-53-2, 66051-76-1, 66051-74-9 | |

| Record name | Halofantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halofantrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。